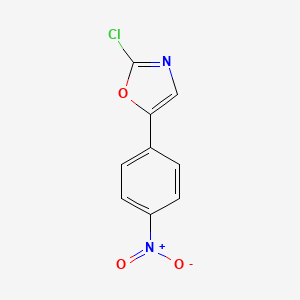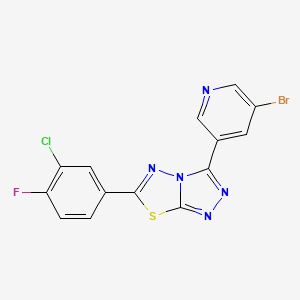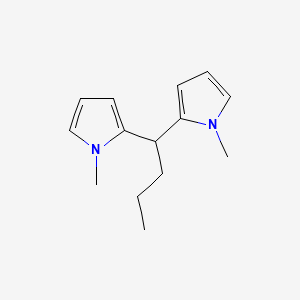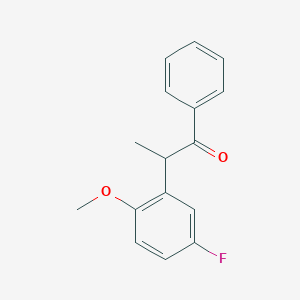
(33R,35S,91R,92R,5S,E)-5-(tert-butyl)-14,14-difluoro-4,7-dioxo-2,8,10-trioxa-6-aza-1(2,3)-quinoxalina-3(3,1)-pyrrolidina-9(1,2)-cyclopentanacyclotetradecaphan-12-ene-35-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto con el identificador “CID 66800387” es una entidad química registrada en la base de datos PubChem
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de CID 66800387 implica una serie de reacciones químicas que requieren reactivos y condiciones específicas. La ruta sintética exacta puede variar, pero generalmente implica el uso de disolventes orgánicos, catalizadores y condiciones controladas de temperatura y presión para lograr la estructura química deseada.
Métodos de Producción Industrial
En un entorno industrial, la producción de CID 66800387 se amplía utilizando procesos optimizados para garantizar un alto rendimiento y pureza. Esto a menudo implica el uso de reactores a gran escala, sistemas de flujo continuo y técnicas avanzadas de purificación como cromatografía y cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
CID 66800387 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de CID 66800387 incluyen ácidos, bases, agentes oxidantes y agentes reductores. Las condiciones de reacción pueden variar ampliamente, pero a menudo implican temperaturas, presiones y niveles de pH controlados para lograr los resultados deseados.
Principales Productos Formados
Los principales productos formados a partir de las reacciones de CID 66800387 dependen de las condiciones de reacción y los reactivos específicos utilizados
Aplicaciones Científicas De Investigación
CID 66800387 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para el desarrollo de nuevos compuestos químicos.
Biología: Se estudia por sus posibles actividades biológicas, incluidas sus interacciones con enzimas y receptores.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluida su capacidad para modular las vías biológicas involucradas en los procesos de la enfermedad.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, y como catalizador en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de CID 66800387 implica su interacción con objetivos y vías moleculares específicos. Este compuesto puede unirse a enzimas, receptores y otras proteínas, modulando su actividad e influyendo en varios procesos biológicos. Los objetivos y vías moleculares exactos involucrados pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares a CID 66800387 incluyen otras entidades químicas con estructuras y propiedades similares. Estos compuestos se pueden identificar utilizando bases de datos como PubChem, que proporciona información sobre compuestos estructuralmente relacionados.
Singularidad
CID 66800387 es único debido a su estructura química y propiedades específicas, que lo diferencian de otros compuestos similares
Propiedades
Fórmula molecular |
C29H34F2N4O7 |
|---|---|
Peso molecular |
588.6 g/mol |
Nombre IUPAC |
(1R,14Z,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid |
InChI |
InChI=1S/C29H34F2N4O7/c1-28(2,3)23-25(36)35-15-16(14-19(35)26(37)38)41-24-22(32-17-8-4-5-9-18(17)33-24)29(30,31)12-7-13-40-20-10-6-11-21(20)42-27(39)34-23/h4-5,7-9,12,16,19-21,23H,6,10-11,13-15H2,1-3H3,(H,34,39)(H,37,38)/b12-7-/t16-,19+,20-,21-,23-/m1/s1 |
Clave InChI |
GAWSCEHDGCHIPM-XOAJHGEBSA-N |
SMILES isomérico |
CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)O)OC3=NC4=CC=CC=C4N=C3C(/C=C\CO[C@@H]5CCC[C@H]5OC(=O)N1)(F)F |
SMILES canónico |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)O)OC3=NC4=CC=CC=C4N=C3C(C=CCOC5CCCC5OC(=O)N1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,6aS)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634111.png)
-isoquinolinyl)-](/img/structure/B12634112.png)
![3-Bromo-5-[(2-methylpropan-2-yl)oxy]aniline](/img/structure/B12634124.png)

![(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634135.png)
![1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one](/img/structure/B12634149.png)
![{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol](/img/structure/B12634154.png)




![1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]-](/img/structure/B12634198.png)

